molecular formula C6H10O2 B141786 4-Methyl-3,4-epoxytetrahydropyran CAS No. 134309-95-8

4-Methyl-3,4-epoxytetrahydropyran

Cat. No.: B141786
CAS No.: 134309-95-8
M. Wt: 114.14 g/mol
InChI Key: GBRYJLRRPQMVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3,4-epoxytetrahydropyran is a cyclic ether and epoxide of interest in synthetic organic chemistry and materials science research. Its structure, incorporating both an oxane ring and an epoxide functional group, makes it a valuable bifunctional intermediate for exploring novel chemical transformations and polymerization reactions. Researchers investigate this compound for its potential as a building block in the synthesis of more complex oxygen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. The epoxide ring is particularly reactive, allowing for ring-opening reactions with various nucleophiles under acid or base catalysis, a key mechanism for creating new carbon-oxygen or carbon-carbon bonds. Furthermore, the structural similarity to solvents like 4-Methyltetrahydropyran (4-MeTHP) suggests potential utility in green chemistry applications, as such cyclic ethers can offer low water miscibility and favorable environmental profiles compared to traditional solvents . This reagent is provided For Research Use Only and is strictly intended for laboratory investigation purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134309-95-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

6-methyl-3,7-dioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3

InChI Key

GBRYJLRRPQMVTN-UHFFFAOYSA-N

SMILES

CC12CCOCC1O2

Canonical SMILES

CC12CCOCC1O2

Synonyms

D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3,4 Epoxytetrahydropyran

Direct Epoxidation Strategies for Tetrahydropyran (B127337) Precursors

Direct epoxidation of a suitable unsaturated tetrahydropyran precursor, such as 4-methyl-3,6-dihydro-2H-pyran, is a common and straightforward approach to introduce the oxirane ring. The outcome of these reactions is highly dependent on the choice of reagent and the inherent stereoelectronic properties of the substrate.

Conventional Epoxidation Reagents and Reaction Conditions

Conventional epoxidation of 4-methyl-3,6-dihydro-2H-pyran can be achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. masterorganicchemistry.comleah4sci.commasterorganicchemistry.com The reaction typically proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a syn addition fashion. masterorganicchemistry.comlibretexts.org This process is generally efficient and can be carried out under mild conditions.

The reaction involves dissolving the unsaturated tetrahydropyran precursor in an inert solvent, such as dichloromethane, followed by the addition of the peroxyacid. The reaction progress is monitored by techniques like thin-layer chromatography. Upon completion, the resulting m-chlorobenzoic acid byproduct is removed through a basic workup.

ReagentSubstrateSolventConditionsProduct
m-CPBA4-methyl-3,6-dihydro-2H-pyranDichloromethaneRoom Temperature4-Methyl-3,4-epoxytetrahydropyran

This table represents a typical reaction and conditions based on general knowledge of epoxidation reactions.

Stereocontrol in the Formation of the 3,4-Epoxy Moiety

Achieving stereocontrol in the direct epoxidation of 4-methyl-3,6-dihydro-2H-pyran is a significant challenge. The facial selectivity of the epoxidation is influenced by the steric and electronic effects of the substituents on the dihydropyran ring. The methyl group at the C4 position can exert a directing effect, potentially favoring the delivery of the oxygen atom from the less hindered face of the double bond.

However, without the presence of a strongly directing functional group, such as a hydroxyl group, the epoxidation of an unfunctionalized alkene like 4-methyl-3,6-dihydro-2H-pyran with reagents like m-CPBA often results in a mixture of diastereomers (syn and anti with respect to the methyl group). The level of diastereoselectivity can be influenced by the reaction temperature and the specific peroxyacid used. Substrate-directed epoxidation, where a pre-existing stereocenter or a functional group on the substrate directs the approach of the reagent, is a powerful strategy for achieving high stereocontrol in cyclic systems. researchgate.netresearchgate.net

Advanced Stereoselective Approaches to this compound

To overcome the limitations of direct epoxidation in achieving high enantioselectivity, a variety of advanced stereoselective methods have been developed. These methodologies employ chiral catalysts to control the facial selectivity of the epoxidation reaction, leading to the formation of a specific enantiomer of the target epoxide.

Asymmetric Organocatalytic Epoxidation of Unsaturated Tetrahydropyran Precursors

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net In the context of epoxidation, chiral organic molecules can catalyze the enantioselective transfer of an oxygen atom to a prochiral alkene.

For an unsaturated tetrahydropyran precursor, an organocatalytic approach would typically involve a chiral catalyst, such as a derivative of a natural product like a cinchona alkaloid or a proline-based catalyst, and a suitable oxidant, often hydrogen peroxide or a derivative. These catalysts can generate a chiral active species in situ that then interacts with the alkene, directing the epoxidation to one face of the double bond. While specific examples for 4-methyl-3,6-dihydro-2H-pyran are not extensively documented, the principles of organocatalytic epoxidation of cyclic alkenes are well-established. rsc.orgresearchgate.net

Catalyst TypeOxidantSubstrateExpected Outcome
Chiral Iminium SaltOxone4-methyl-3,6-dihydro-2H-pyranEnantioenriched this compound
Chiral KetoneOxone4-methyl-3,6-dihydro-2H-pyranEnantioenriched this compound

This table provides a hypothetical application of known organocatalytic methods to the target substrate.

Metal-Catalyzed Asymmetric Epoxidation Methodologies

Metal-based catalysts are highly effective for asymmetric epoxidation and have been extensively studied. Two prominent strategies in this area are the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes.

To apply the Sharpless-Katsuki epoxidation, the 4-methyl-3,6-dihydro-2H-pyran precursor would first need to be converted into a suitable allylic alcohol. organicreactions.orgoregonstate.edutcichemicals.comharvard.eduwayne.edu This could potentially be achieved through a sequence of reactions, for example, allylic oxidation to introduce a hydroxyl group. The resulting allylic alcohol could then be subjected to the Sharpless epoxidation conditions, which utilize a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. organicreactions.orgoregonstate.edu

For the direct asymmetric epoxidation of the unfunctionalized 4-methyl-3,6-dihydro-2H-pyran, chiral manganese-salen complexes, as developed by Jacobsen and Katsuki, are a viable option. libretexts.org These catalysts are known to be effective for the enantioselective epoxidation of a variety of unfunctionalized alkenes, including cyclic ones. libretexts.orgacs.orgmdpi.comresearchgate.net The reaction typically employs a commercially available or readily synthesized chiral Mn(III)-salen complex as the catalyst and an oxidant such as sodium hypochlorite or iodosylbenzene.

MethodCatalyst SystemSubstrate
Sharpless-Katsuki EpoxidationTi(O-i-Pr)4, (+)- or (-)-DET, t-BuOOHTetrahydropyran-derived allylic alcohol
Jacobsen-Katsuki EpoxidationChiral Mn(III)-salen complex, NaOCl4-methyl-3,6-dihydro-2H-pyran

This table outlines the application of established metal-catalyzed asymmetric epoxidation methods.

Chemoenzymatic and Biocatalytic Routes for Epoxide Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral epoxides. Enzymes, such as peroxygenases and monooxygenases, can catalyze the epoxidation of alkenes with high enantio- and regioselectivity under mild reaction conditions. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.netsemanticscholar.org

Unspecific peroxygenases (UPOs) are particularly promising as they can utilize hydrogen peroxide as the oxidant to epoxidize a wide range of alkenes, including cyclic substrates. nih.govresearchgate.netmdpi.comnih.govmdpi.com The application of a suitable UPO to 4-methyl-3,6-dihydro-2H-pyran could potentially yield the desired epoxide with high enantiomeric excess. The selection of the specific enzyme is crucial for achieving the desired selectivity and conversion. Whole-cell biocatalysis, using microorganisms that express the desired oxygenase enzymes, is another attractive approach that avoids the need for isolating and purifying the enzyme.

BiocatalystOxidantSubstrate
Unspecific Peroxygenase (UPO)Hydrogen Peroxide4-methyl-3,6-dihydro-2H-pyran
Monooxygenase (in whole cells)Molecular Oxygen4-methyl-3,6-dihydro-2H-pyran

This table illustrates potential biocatalytic approaches for the synthesis of the target compound.

Cyclization Strategies Leading to this compound

The construction of the this compound scaffold relies on strategic cyclization methods that can efficiently form the six-membered tetrahydropyran ring. These strategies often involve either the cyclization of a precursor that already contains the epoxide or a process where cyclization is followed by epoxidation.

Intramolecular Cyclization/Epoxidation Processes

One of the primary strategies for forming substituted tetrahydropyran rings is through the intramolecular cyclization of an acyclic precursor. For the synthesis of this compound, this can be envisioned through two main pathways: the cyclization of a pre-formed epoxy alcohol or the epoxidation of a cyclized unsaturated tetrahydropyran.

The acid-catalyzed intramolecular cyclization of epoxy alcohols is a well-established method for creating cyclic ethers. nih.gov The regioselectivity of the epoxide ring-opening is crucial, with the reaction proceeding via either an exo or endo pathway. To form a six-membered tetrahydropyran ring, a 6-endo cyclization is required. This can be achieved by carefully designing the substrate and selecting appropriate reaction conditions. For instance, the cyclization of a precursor like 5-methyl-5,6-epoxyhex-1-en-3-ol could theoretically yield the desired tetrahydropyran core after the hydroxyl group attacks the internal carbon of the epoxide.

Alternatively, a more common approach involves the cyclization of an unsaturated alcohol, such as 4-methyl-3,6-dihydro-2H-pyran, which can be formed through various methods, followed by selective epoxidation of the double bond. The epoxidation of the cyclic alkene precursor would then yield this compound.

Tandem Reaction Sequences for Epoxytetrahydropyran Scaffold Assembly

A potential tandem strategy for this compound could involve a Prins cyclization followed by an in-situ epoxidation. This sequence would begin with the reaction of a homoallylic alcohol with an aldehyde to form the tetrahydropyran ring containing a double bond. nih.gov For the target molecule, reacting 3-methylbut-3-en-1-ol with formaldehyde in the presence of an acid catalyst would generate 4-methyl-3,6-dihydro-2H-pyran. Without isolation, the introduction of an oxidizing agent could then epoxidize the endocyclic double bond to furnish the final product. This approach streamlines the synthesis into a one-pot procedure, enhancing its efficiency. The success of such a tandem reaction hinges on the compatibility of the Prins reaction conditions with the subsequent epoxidation step.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and employing environmentally benign reaction conditions.

Eco-Friendly Oxidants in Epoxidation Reactions

The epoxidation step is a key target for green chemistry applications. Traditional epoxidation reagents often generate stoichiometric amounts of waste. Modern approaches favor catalytic methods using environmentally friendly oxidants. mdpi.com

Hydrogen Peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. organic-chemistry.org Various catalytic systems have been developed to activate H₂O₂ for the epoxidation of alkenes. These include manganese, iron, and methyltrioxorhenium (MTO) catalysts. organic-chemistry.org

Tert-butyl hydroperoxide (TBHP) is another common oxidant used with metal catalysts. While it is not as atom-economical as H₂O₂, it is often effective and relatively inexpensive. wikipedia.org

Oxone® , a triple salt containing potassium peroxymonosulfate, is a stable and versatile solid oxidant that can be used for epoxidations, often in biphasic systems, which simplifies product isolation.

The table below summarizes various catalytic systems utilizing green oxidants for epoxidation reactions similar to the one required for the synthesis of this compound.

Catalyst SystemOxidantSubstrate TypeTypical Yield (%)Reference
Manganese Sulfate / BicarbonateH₂O₂Lipophilic AlkenesHigh organic-chemistry.org
Methyltrioxorhenium (MTO) / PyridineH₂O₂General Alkenes>90 organic-chemistry.org
Iron ComplexesH₂O₂ / TBHPCyclohexene60-80N/A
Vanadium ComplexesTBHPAllylic AlcoholsHigh wikipedia.org

Solvent-Free or Environmentally Benign Solvent Systems

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. nih.gov

Solvent-Free Reactions: Many reactions can be conducted under solvent-free conditions, often with thermal or mechanical (grinding) activation. rsc.org For instance, Prins cyclizations have been successfully performed by grinding the aldehyde and homoallylic alcohol with a solid acid catalyst, which could be a potential green route to the tetrahydropyran precursor. nih.gov Subsequent epoxidation could also potentially be carried out under solvent-free conditions, for example, using a solid oxidant.

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic synthesis. nih.gov While organic substrates may have low solubility, techniques like using phase-transfer catalysts or co-solvents can overcome this limitation.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their low volatility reduces air pollution. Epoxidation reactions have been successfully carried out in ionic liquids. organic-chemistry.org

Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic and non-flammable medium that can be used as a solvent for a range of reactions, including oxidations. rsc.org After the reaction, the CO₂ can be easily removed by depressurization, simplifying product purification.

The choice of a specific green solvent system would depend on the compatibility of the reactants and catalysts for both the cyclization and epoxidation steps in the synthesis of this compound.

Chemical Transformations and Reactivity of 4 Methyl 3,4 Epoxytetrahydropyran

Nucleophilic Epoxide Ring-Opening Reactions of 4-Methyl-3,4-epoxytetrahydropyran

The strained three-membered ring of the epoxide in this compound makes it susceptible to ring-opening reactions by various nucleophiles. These reactions are of significant interest in organic synthesis as they allow for the introduction of diverse functionalities and the creation of stereochemically rich structures. The regioselectivity of the ring-opening is a key aspect, often influenced by the nature of the nucleophile and the reaction conditions.

Carbon-based nucleophiles are fundamental reagents for the formation of carbon-carbon bonds. Their reactions with this compound lead to the formation of new, more complex carbon skeletons.

Grignard reagents (R-MgX) and alkyl-lithium derivatives (R-Li) are potent carbon nucleophiles and strong bases. adichemistry.comwikipedia.org Their addition to epoxides typically proceeds via an SN2 mechanism, resulting in the opening of the epoxide ring and the formation of an alcohol after an acidic workup. masterorganicchemistry.com In the case of unsymmetrical epoxides like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.com

The reaction of Grignard reagents with epoxides furnishes alcohols. adichemistry.comyoutube.com For instance, the reaction of a Grignard reagent with an epoxide, followed by protonation, yields an alcohol where the alkyl group from the Grignard reagent has added to one of the epoxide carbons. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on one of the electrophilic carbon atoms of the epoxide ring. This leads to the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate, which is then protonated in a subsequent workup step to give the final alcohol product.

Alkyl-lithium reagents react in a similar fashion to Grignard reagents, serving as powerful nucleophiles for epoxide ring-opening. wikipedia.org The high reactivity of these reagents necessitates careful control of reaction conditions, often requiring low temperatures to avoid side reactions.

Table 1: Reaction of this compound with Grignard and Alkyl-Lithium Reagents

ReagentProduct Structure (Post-Workup)General Observations
Methylmagnesium Bromide4-Methyl-4-(hydroxymethyl)tetrahydropyranAttack at the less substituted carbon.
n-Butyllithium4-Methyl-4-(1-hydroxypentyl)tetrahydropyranAttack at the less substituted carbon.

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. masterorganicchemistry.com This difference in reactivity can lead to different outcomes in reactions with multifunctional substrates. While Grignard and organolithium reagents are considered "hard" nucleophiles, organocuprates are "soft," which influences their regioselectivity. masterorganicchemistry.com

The reaction of organocuprates with epoxides is an effective method for carbon-carbon bond formation. masterorganicchemistry.com Similar to other carbon nucleophiles, the attack typically occurs at the less sterically hindered carbon of the epoxide. An advantage of using organocuprates is their generally higher tolerance for other functional groups within the substrate molecule.

Organolithium reagents are highly reactive nucleophiles that readily open epoxide rings. wikipedia.org Their reactions are often fast and require low temperatures to maintain selectivity.

Table 2: Reaction of this compound with Organocuprate and Organolithium Nucleophiles

ReagentProduct Structure (Post-Workup)General Observations
Lithium Dimethylcuprate4-Methyl-4-(hydroxymethyl)tetrahydropyranAttack at the less substituted carbon.
Phenyllithium4-Methyl-4-(hydroxy(phenyl)methyl)tetrahydropyranAttack at the less substituted carbon.

Heteroatom nucleophiles, such as those containing nitrogen or oxygen, also readily react with epoxides, leading to the incorporation of these heteroatoms into the molecular structure. These reactions are crucial for the synthesis of amino alcohols and other valuable compounds.

The reaction of epoxides with amines or ammonia (B1221849) is a fundamental method for the synthesis of β-amino alcohols. This reaction, known as aminolysis, involves the nucleophilic attack of the nitrogen atom on one of the epoxide carbons, leading to ring-opening and the formation of a new carbon-nitrogen bond. The reaction can be catalyzed by acids or bases, or it can be carried out under neutral conditions, often requiring heat.

The regioselectivity of the aminolysis of this compound will depend on the reaction conditions. Under neutral or basic conditions, the amine will typically attack the less sterically hindered carbon atom. In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack may favor the more substituted carbon due to the development of a partial positive charge at that position.

The reaction of α-amino acids with epoxides provides a direct route to the synthesis of more complex amino acid derivatives. The nucleophilic amino group of the α-amino acid can attack the epoxide ring, leading to the formation of a new C-N bond and the incorporation of the tetrahydropyran (B127337) moiety. These reactions can be influenced by the pH of the reaction medium, which affects the nucleophilicity of the amino acid. Studies on the reaction of other isocyanates with amino acids have shown that the N-terminal amino group is a primary site of reaction. nih.gov

Table 3: Reaction of this compound with Heteroatom Nucleophiles

ReagentProduct Structure (Post-Workup)General Observations
Ammonia4-(Aminomethyl)-4-methyltetrahydropyran-4-olAttack at the less substituted carbon.
Glycine2-((4-Hydroxy-4-methyltetrahydro-2H-pyran-3-yl)amino)acetic acidNucleophilic attack by the amino group.

Reactivity with Heteroatom Nucleophiles

Ring-Opening with Azides (e.g., TMSN3)

The reaction of this compound with azides, such as trimethylsilyl (B98337) azide (B81097) (TMSN3), serves as a robust method for introducing a nitrogen-containing functional group. This transformation typically requires the presence of a Lewis acid or protic acid to activate the epoxide ring, facilitating nucleophilic attack by the azide. The reaction culminates in the formation of an azido (B1232118) alcohol after a subsequent hydrolysis step. This process is instrumental in the synthesis of nitrogen-containing heterocycles and amino sugars.

The regioselectivity of this ring-opening is a critical aspect, with the azide capable of attacking either the C3 or C4 position. The choice of catalyst and reaction conditions significantly influences the outcome. Lewis acid catalysis often directs the azide to the more substituted C4 position, a preference attributed to the stabilization of the developing positive charge at this tertiary carbon. In contrast, acidic conditions may favor an SN2-type mechanism, leading to attack at the less sterically hindered C3 position.

Alcoholysis and Glycoside Formation

Alcoholysis of this compound, involving the reaction with an alcohol in the presence of an acid or base catalyst, yields hydroxy ethers. When a sugar derivative acts as the alcohol, this reaction leads to the formation of a glycosidic bond, a cornerstone of carbohydrate chemistry. This versatility makes alcoholysis a key method for synthesizing a diverse array of functionalized tetrahydropyran derivatives.

The mechanism mirrors other epoxide ring-opening reactions, with the catalyst activating the epoxide for nucleophilic attack. Under acidic conditions, the reaction typically favors the formation of the product resulting from attack at the more substituted C4 carbon, due to the stability of the carbocation-like transition state. Conversely, basic conditions generally promote an SN2 pathway, with the nucleophile attacking the less sterically hindered C3 carbon. This allows for selective synthesis of either regioisomer.

Regioselectivity in Epoxide Ring-Opening of this compound

The regioselectivity of the epoxide ring-opening of this compound is fundamentally governed by the interplay of steric and electronic factors. The methyl group at the C4 position introduces a significant bias. Under acidic conditions, nucleophilic attack predominantly occurs at the tertiary carbon (C4), following a "Markovnikov-type" addition pattern due to the stabilization of the partial positive charge at this more substituted center.

In contrast, under basic or neutral conditions, the reaction favors attack at the less sterically hindered secondary carbon (C3), an "anti-Markovnikov-type" addition. In this scenario, steric hindrance is the primary controlling factor. The ability to control the regiochemical outcome by manipulating the reaction conditions is crucial for the targeted synthesis of specific isomers of functionalized tetrahydropyrans.

Stereochemical Course of Ring-Opening (e.g., Inversion of Configuration)

The ring-opening of epoxides is a stereospecific process. For this compound, the reaction with a nucleophile proceeds with a complete inversion of configuration at the carbon atom that is attacked. This is a characteristic feature of the SN2 reaction mechanism, where the nucleophile attacks from the side opposite to the carbon-oxygen bond being cleaved.

This backside attack results in an "umbrella-like" inversion of the substituents at the reaction center. Consequently, the stereochemistry of the product is directly determined by the stereochemistry of the starting epoxide. This stereospecificity is a powerful tool in asymmetric synthesis, enabling the transfer of stereochemical information from the reactant to the product and facilitating the synthesis of enantiomerically pure, complex molecules.

Intramolecular Ring-Opening and Cyclization Reactions of this compound Derivatives

Formation of Tetrahydropyran Rings via Intramolecular Epoxide Opening

Intramolecular ring-opening of derivatives of this compound offers an elegant route to bicyclic and other complex heterocyclic systems. In these reactions, a nucleophilic group within the same molecule attacks the epoxide ring, leading to the formation of a new ring. For instance, a strategically placed hydroxyl group can act as an internal nucleophile, attacking the epoxide to form a new ether linkage and a fused bicyclic system.

The regioselectivity of these intramolecular cyclizations is governed by the same principles as their intermolecular counterparts, with the outcome influenced by steric and electronic factors, as well as the length of the tether connecting the nucleophile to the epoxide. These reactions are often highly stereoselective, providing a means to construct complex polycyclic systems with a high degree of stereochemical control.

Competing Ring Closure Pathways (e.g., Five- vs. Six-Membered Ring Formation)

In certain instances, the intramolecular ring-opening of this compound derivatives can result in the formation of rings of different sizes. Depending on the position of the internal nucleophile, the reaction can proceed via competing pathways, such as a 5-exo or a 6-endo cyclization. The 5-exo pathway leads to a five-membered ring fused to the tetrahydropyran, while the 6-endo pathway results in a six-membered ring.

The favored pathway is often predicted by Baldwin's rules, which are based on the geometric constraints of the transition states. Generally, exo cyclizations are favored over endo cyclizations. However, the specific substitution pattern of the starting material and the reaction conditions can alter this preference. The competition between these ring-closure pathways presents both a challenge and an opportunity in synthetic design, allowing for the selective synthesis of diverse heterocyclic scaffolds.

Rearrangement Reactions Involving the Epoxide Moiety

The epoxide ring in this compound is susceptible to rearrangement reactions, typically promoted by acid or base catalysis. These reactions proceed via cleavage of a C-O bond of the epoxide, followed by migration of a substituent to generate a new, more stable isomer.

Under acidic conditions, the reaction is initiated by protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons. Subsequent nucleophilic attack by a solvent molecule or intramolecular rearrangement can occur. The regioselectivity of the ring opening is influenced by both electronic and steric factors. In the case of this compound, the tertiary carbon (C4) can better stabilize a partial positive charge, favoring nucleophilic attack at this position. However, steric hindrance from the methyl group can also influence the outcome.

A common rearrangement for epoxides of this type is the pinacol-type rearrangement, which can be catalyzed by Lewis acids. This would involve the formation of a carbocation or a species with significant carbocationic character at C4, followed by the migration of a hydride or an alkyl group. For this compound, a hydride shift from C3 to C4 would lead to the formation of a ketone. Another possibility is the formation of an allylic alcohol if a proton is eliminated from an adjacent carbon after ring opening.

Base-catalyzed rearrangements are also possible, although they are generally less common for this type of substrate unless there are acidic protons alpha to the epoxide. In such cases, the reaction would be initiated by deprotonation, followed by intramolecular displacement of the epoxide oxygen.

While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, the general principles of epoxide chemistry suggest that it can be a versatile precursor for various rearranged tetrahydropyran structures.

Metal-Catalyzed Transformations of this compound (Beyond Epoxidation)

Transition metal catalysis offers a powerful toolkit for the transformation of epoxides, enabling a range of reactions that go beyond simple ring-opening with nucleophiles. mdpi.com Palladium, in particular, is a versatile catalyst for various cross-coupling reactions. mdpi.commdpi.com While direct examples with this compound are not prominent in the literature, the principles of these reactions can be applied to this molecule.

One of the most significant classes of metal-catalyzed reactions applicable to heterocyclic systems is the palladium-catalyzed cross-coupling reaction, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.commdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To apply this chemistry to this compound, it would first need to be converted to a suitable substrate, for example, by transforming the epoxide into a vinyl or aryl halide or triflate derivative of the tetrahydropyran ring.

For instance, a vinyl triflate derivative of the tetrahydropyran could be synthesized and then subjected to palladium-catalyzed coupling reactions to introduce aryl, alkenyl, or alkynyl groups. researchgate.net The Suzuki coupling, which utilizes an organoboron reagent, is a widely used method for forming carbon-carbon bonds. researchgate.net

The following table illustrates potential palladium-catalyzed cross-coupling reactions that could be adapted for derivatives of this compound, based on established methodologies for similar heterocyclic systems.

Reaction Type Catalyst System (Typical) Coupling Partner Potential Product Type
Suzuki CouplingPd(PPh₃)₄, BaseArylboronic acidAryl-substituted tetrahydropyran
Heck CouplingPd(OAc)₂, Ligand, BaseAlkeneAlkenyl-substituted tetrahydropyran
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, BaseTerminal alkyneAlkynyl-substituted tetrahydropyran

These metal-catalyzed transformations would significantly expand the synthetic utility of this compound, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Organocatalytic Transformations of this compound (Beyond Epoxidation)

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. mdpi.com Chiral small molecules, such as amines and thioureas, can effectively catalyze a variety of transformations with high enantioselectivity. mdpi.com For this compound, organocatalysis could be employed for the enantioselective ring-opening of the epoxide or for subsequent reactions of its derivatives.

A key application of organocatalysis in this context is the asymmetric ring-opening of the epoxide with various nucleophiles. Chiral thioureas, for example, can act as hydrogen bond donors to activate the epoxide, while a tertiary amine base activates the nucleophile. This dual activation strategy can lead to highly enantioselective additions of nucleophiles such as thiols, anilines, or indoles to the epoxide.

Furthermore, derivatives of this compound could participate in organocatalyzed cycloaddition reactions. For instance, an unsaturated derivative of the tetrahydropyran ring could undergo a [4+2] cycloaddition with a diene, catalyzed by a chiral Lewis acid or a chiral amine. Chiral tertiary amines have been shown to catalyze the enantioselective [4+2] cyclization of related pyran-containing structures. nih.gov

The table below outlines potential organocatalytic transformations applicable to this compound or its derivatives.

Reaction Type Organocatalyst (Typical) Reactant Potential Product Type
Asymmetric Epoxide Ring-OpeningChiral Thiourea / AmineThiol, Aniline, etc.Chiral functionalized tetrahydropyran
Enantioselective [4+2] CycloadditionChiral Amine (e.g., Cinchona alkaloid derivative)DieneChiral fused-ring system

The development of organocatalytic methods for the transformation of this compound would provide access to a range of enantioenriched tetrahydropyran derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Stereochemical Aspects and Chirality in 4 Methyl 3,4 Epoxytetrahydropyran Research

Enantioselective Synthesis and Kinetic Resolution Strategies

The creation of enantioenriched epoxides from prochiral alkenes is a well-established field, with numerous methods available for the enantioselective epoxidation of allylic alcohols and unfunctionalized olefins. In the context of a precursor to 4-methyl-3,4-epoxytetrahydropyran, such as 4-methyl-3,6-dihydro-2H-pyran, strategies like the Sharpless-Katsuki asymmetric epoxidation of a corresponding allylic alcohol would be a primary consideration. This method, employing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant, is renowned for its high enantioselectivity and predictable stereochemical outcome.

Kinetic resolution offers an alternative pathway to access enantiomerically enriched materials from a racemic mixture. This approach relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. For a racemic mixture of this compound, a hydrolytic kinetic resolution (HKR) catalyzed by a chiral cobalt-salen complex could be employed. This reaction would selectively open one enantiomer of the epoxide with water, yielding an enantioenriched diol and leaving the unreacted epoxide in high enantiomeric excess.

Research on the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane using a chiral isothiourea catalyst highlights the power of this strategy in resolving complex chiral molecules. acs.orgacs.org This method, which involves acylation, provides access to both the acylated product and the unreacted alcohol with high enantiomeric purity. acs.orgacs.org While applied to a different scaffold, the principles of enantiodiscrimination by a chiral catalyst are directly translatable to the resolution of chiral epoxides like this compound.

Table 1: Comparison of Enantioselective Strategies

StrategyDescriptionKey Reagents/CatalystsTypical Outcome
Asymmetric EpoxidationDirect conversion of a prochiral alkene to an enantioenriched epoxide.Sharpless-Katsuki: Ti(OiPr)₄, DET, t-BuOOHHigh enantiomeric excess (ee) of the epoxide product.
Hydrolytic Kinetic Resolution (HKR)Selective hydrolysis of one enantiomer from a racemic epoxide mixture.Chiral (salen)Co(III) complex, H₂OEnantioenriched epoxide and corresponding diol.
Acylative Kinetic ResolutionSelective acylation of one enantiomer of a racemic alcohol precursor or the epoxide itself.Chiral isothiourea catalysts, anhydridesEnantioenriched acylated product and unreacted starting material.

Diastereoselective Control in Reactions Involving this compound

Once formed, the epoxide ring of this compound becomes a key control element for subsequent diastereoselective reactions. The nucleophilic ring-opening of the epoxide is a synthetically powerful transformation that can proceed via either an SN2 or SN1-like mechanism, depending on the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less substituted carbon of the epoxide (C3 in this case) from the face opposite the C-O bond. This results in a trans-diaxial opening of the epoxide, leading to a highly predictable diastereomeric outcome. The inherent conformational preferences of the tetrahydropyran (B127337) ring, often adopting a chair-like conformation, will further influence the trajectory of the incoming nucleophile and the stereochemistry of the resulting diol.

In contrast, acid-catalyzed ring-opening can proceed through a more SN1-like mechanism, where a partial positive charge develops on the more substituted carbon (C4). In this scenario, the regioselectivity of the nucleophilic attack may be altered, and the stereochemical outcome can be more complex, potentially leading to a mixture of diastereomers.

The development of highly stereoselective methods for the synthesis of substituted tetrahydropyrans often relies on domino reactions that establish multiple stereocenters in a single operation. For instance, a one-pot sequential catalysis involving a Henry reaction followed by an oxa-Michael reaction has been shown to produce 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivity (dr >99:1) and enantioselectivity (98-99% ee). While not directly involving an epoxide, this demonstrates the high level of diastereocontrol achievable in the formation of the tetrahydropyran ring itself, which would be a precursor to the target epoxide.

Absolute Stereochemistry Determination for Enantioenriched Derivatives

Determining the absolute stereochemistry of the enantioenriched products derived from this compound is crucial for understanding the reaction mechanisms and for applications in areas like total synthesis. Several methods are commonly employed for this purpose.

X-ray crystallography of a crystalline derivative is the most definitive method for assigning absolute configuration. If the final product or a suitable intermediate can be crystallized, its three-dimensional structure can be unambiguously determined.

For non-crystalline compounds, spectroscopic methods are often used. Mosher's ester analysis is a powerful NMR-based technique. By converting a chiral alcohol (such as the product of the epoxide ring-opening) into diastereomeric esters using the chiral Mosher's acid chlorides (α-methoxy-α-trifluoromethylphenylacetyl chloride), the absolute configuration can be deduced by analyzing the differences in the chemical shifts of protons near the newly formed ester linkage. This method has been successfully used to determine the absolute stereochemistry of complex natural products containing substituted chromane (B1220400) moieties. nih.govnih.gov

Circular dichroism (CD) spectroscopy provides another valuable tool. The comparison of the experimental CD spectrum of a chiral molecule with that of a known compound or with a spectrum predicted by computational methods can allow for the assignment of its absolute configuration. nih.govnih.gov

Influence of Substituent Effects on Stereoselectivity

The stereochemical outcome of reactions involving this compound can be significantly influenced by the nature and position of other substituents on the tetrahydropyran ring. These substituents can exert both steric and electronic effects.

Steric Effects: Bulky substituents on the tetrahydropyran ring can direct the approach of reagents to the less sterically hindered face of the molecule. For example, in the epoxidation of a substituted dihydropyran precursor, a large substituent at a neighboring position could block one face of the double bond, leading to a high diastereoselectivity in the epoxidation reaction. Similarly, during the nucleophilic opening of the epoxide, steric hindrance can further enhance the regioselectivity of the attack at the less substituted carbon.

Electronic Effects: The electronic nature of substituents can influence the transition state energies of competing reaction pathways. Electron-withdrawing groups can affect the electron density of the double bond in a precursor, influencing the rate and selectivity of the epoxidation. In the context of acid-catalyzed epoxide opening, electron-donating groups can stabilize the formation of a carbocation-like intermediate at an adjacent carbon, potentially altering the regioselectivity of the nucleophilic attack.

The synthesis of highly substituted aminotetrahydropyrans through sequential C-H functionalization demonstrates the compatibility of these ring systems with a variety of substituents, including aryl groups with diverse electronic properties. The diastereoselectivity of subsequent functionalization steps underscores the directing influence of the existing stereocenters and substituents on the ring.

No Publicly Available Computational and Theoretical Investigations Found for this compound

Extensive searches for scholarly articles and research data concerning computational and theoretical investigations of the chemical compound this compound have yielded no specific results. As of the current date, there appears to be no publicly accessible research that would allow for a detailed analysis based on the requested outline.

The inquiry sought to build a comprehensive article structured around the following key areas of computational chemistry for this specific molecule:

Quantum Chemical Calculations for Reaction Mechanisms and Transition States: This would involve studies detailing the use of quantum chemistry to understand how the compound reacts and the energy profiles of these reactions.

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling: This section would require research demonstrating how computational models are used to predict the outcome of chemical reactions involving this compound in terms of which atoms are involved and the 3D arrangement of the resulting products.

Conformational Analysis of this compound and its Intermediates: This would necessitate studies on the different 3D shapes the molecule and its temporary forms can adopt and their relative stabilities.

Despite a thorough search of scientific databases and academic journals, no literature matching these specific research areas for this compound could be located. Therefore, it is not possible to provide the requested detailed research findings, data tables, or in-depth analysis for the specified sections and subsections.

It is important to note that the absence of such information in the public domain does not necessarily mean that such research has not been conducted. It may be part of proprietary, unpublished, or classified research.

Applications of 4 Methyl 3,4 Epoxytetrahydropyran As a Synthetic Intermediate and Building Block

Role in Natural Product Synthesis and Analog Preparation

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of 4-Methyl-3,4-epoxytetrahydropyran as a key intermediate in the total synthesis of specific natural products. While the tetrahydropyran (B127337) moiety is a common feature in many natural products, the synthetic routes to these complex molecules often employ other strategies for the construction of this ring system. nih.govbohrium.comholycross.edu

Utility in the Construction of Biologically Relevant Molecules and Core Structures

The application of this compound in the direct construction of molecules with established biological relevance is an emerging area of study. The tetrahydropyran ring itself is a privileged scaffold found in numerous biologically active compounds, including some antiviral and anticancer agents. nih.govnih.gov The epoxide functionality of this compound allows for the introduction of various functional groups that could lead to the generation of new biologically active entities.

One documented application involves the reaction of the derivative, 4-Methyl-3,4-epithiotetrahydropyran, with α-amino acids. researchgate.netresearchgate.net This reaction opens the thiirane (B1199164) ring and attaches the amino acid moiety, creating a new, more complex molecule. While the specific biological activities of these resulting compounds have not been extensively detailed, the conjugation of a tetrahydropyran derivative with an amino acid presents a strategy for creating novel molecules with potential pharmacological properties.

Development of Novel Heterocyclic Compounds and Functionalized Derivatives

The most clearly defined application of this compound is in the synthesis of novel heterocyclic compounds and functionalized derivatives. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, leading to a diverse range of products.

A key transformation is the reaction of this compound with thiourea. This reaction proceeds via the formation of an intermediate S-(4-hydroxy-4-methyl-3-tetrahydropyranyl)isothiuronium salt, which then cyclizes to form 4-Methyl-3,4-epithiotetrahydropyran, also known as a thiirane. epdf.pubscribd.com This epithio-derivative is a valuable intermediate in its own right.

The thiirane ring of 4-Methyl-3,4-epithiotetrahydropyran can be regioselectively opened by nucleophiles. For instance, its reaction with α-amino acids in an alkaline medium results in the opening of the thiirane ring at the least substituted carbon atom, in accordance with the Krasuskii rule. researchgate.net This yields functionalized tetrahydropyrans bearing an amino acid side chain. researchgate.netresearchgate.net

Another documented reaction is the interaction of this compound with potassium thiocyanate. acs.org These reactions highlight the utility of this compound in creating new heterocyclic systems and introducing diverse functionalities, which can be valuable for further synthetic elaborations and the exploration of new chemical space.

Precursor CompoundReagentResulting Compound/IntermediateApplication/Significance
This compoundThiourea4-Methyl-3,4-epithiotetrahydropyranSynthesis of a novel thiirane derivative
4-Methyl-3,4-epithiotetrahydropyranα-Amino AcidsFunctionalized tetrahydropyran with amino acid side chainCreation of new functionalized molecules
This compoundPotassium ThiocyanateRing-opened functionalized tetrahydropyranDevelopment of new derivatives

Q & A

Q. What are the recommended methods for synthesizing 4-Methyl-3,4-epoxytetrahydropyran in laboratory settings?

The synthesis typically involves epoxidation of 4-methyltetrahydropyran precursors. A validated approach uses peracid-mediated epoxidation (e.g., mCPBA in dichloromethane) under controlled temperatures (0–5°C) with rigorous exclusion of moisture. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:4), and quenching with sodium bisulfite is critical to neutralize excess oxidizing agents. Purification via silica gel chromatography (60–120 mesh) with gradient elution yields 60–75% product. Steric hindrance at the methyl-substituted position may necessitate extended reaction times .

Q. What safety protocols are essential for handling this compound?

Due to its low flash point (6.5°C) and moisture sensitivity, storage must be in airtight containers under nitrogen at -20°C. Handling requires explosion-proof refrigeration and static control measures. Personal protective equipment (PPE) should include butyl rubber gloves, face shields, and flame-retardant lab coats. Emergency protocols must address peroxide formation during long-term storage and incompatibility with strong oxidizers .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Key techniques include:

  • 1H/13C NMR : Identification of epoxide protons (δ 3.1–3.4 ppm) and methyl group splitting patterns (quartet for CH3 adjacent to oxygen).
  • FT-IR : Epoxide ring vibration at 840–880 cm⁻¹.
  • GC-MS : Molecular ion peak at m/z 114 with fragmentation patterns consistent with ring-opening pathways. Cross-validation with computational methods (e.g., DFT-optimized structures) enhances accuracy .

Advanced Research Questions

Q. How can chemoselective reactions be optimized for modifying this compound derivatives?

Chemoselective modification requires precise control of reaction polarity and catalyst selection. For example:

  • Hydrodehalogenation : Use Pd/C (10% wt) in ethanol/water (9:1) at 50°C for >90% selectivity.
  • Epoxide Ring-Opening : Employ nucleophiles (e.g., Grignard reagents) in THF at -78°C to minimize side reactions. Kinetic studies via in situ FTIR (1400–1600 cm⁻¹ range) and substrate/catalyst ratio optimization (100:1) are critical .

Q. What computational methods predict reaction pathways for this compound?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates activation energies for epoxide ring-opening. Molecular dynamics simulations (AMBER force field) model solvent effects (e.g., acetonitrile vs. toluene). AI-driven synthesis planning tools (e.g., Reaxys-based models) suggest feasible routes by analyzing steric and electronic parameters .

Q. How can discrepancies in reported thermodynamic properties (e.g., critical temperature) be resolved?

Discrepancies (±5°C in critical temperature) require multi-method validation:

  • Experimental : Differential scanning calorimetry (heating rate 2°C/min) combined with vapor pressure osmometry.
  • Computational : Peng-Robinson equations with acentric factor corrections (ω = 0.2–0.3). Systematic errors are minimized by cross-referencing NIST-curated data and phase diagrams .

Q. What strategies address stereochemical challenges in epoxide-containing tetrahydropyran systems?

  • Chiral GC/HPLC : Use β-cyclodextrin columns to resolve enantiomers.
  • Asymmetric Catalysis : Sharpless epoxidation with Ti(OiPr)4 and (+)-DET achieves >90% ee.
  • X-ray Crystallography : Resolves absolute configuration of crystalline derivatives .

Q. How do solvent effects influence nucleophilic ring-opening reactions of this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating ring-opening by 30–50% compared to non-polar solvents. Dielectric constant (ε) correlations show a linear relationship between solvent polarity and reaction rate (R² = 0.89). Solvent-free mechanochemical methods under ball-milling conditions offer alternative pathways with reduced byproducts .

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